molecular formula C12H10ClN3S B11601251 6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole

6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B11601251
M. Wt: 263.75 g/mol
InChI Key: FKQJMSSKJAJPCW-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole is a fused heterocyclic compound with a bicyclic core of imidazo[2,1-b][1,3,4]thiadiazole. This scaffold is renowned for its broad-spectrum pharmacological activities, including anticancer, antitubercular, and antimicrobial properties . The compound features a 4-chlorophenyl group at position 6 and an ethyl substituent at position 2, contributing to its structural uniqueness. This article focuses on its structural and functional comparison with analogues to elucidate structure-activity relationships (SARs).

Properties

Molecular Formula

C12H10ClN3S

Molecular Weight

263.75 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H10ClN3S/c1-2-11-15-16-7-10(14-12(16)17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3

InChI Key

FKQJMSSKJAJPCW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C=C(N=C2S1)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Formation of the 1,3,4-Thiadiazole Precursor

The synthesis begins with the preparation of 2-amino-5-ethyl-1,3,4-thiadiazole (3 ), a critical intermediate. This step involves the reaction of propionyl chloride (1 ) with thiosemicarbazide (2 ) under nucleophilic acyl substitution conditions. The mechanism proceeds via the formation of an acylated thiosemicarbazide intermediate, which undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) to yield the thiadiazole ring.

Reaction Conditions :

  • Propionyl chloride (1.05 mL, 0.1 mol) and thiosemicarbazide (9.1 g, 0.1 mol) are refluxed in POCl₃ (30 mL) for 45 minutes.

  • The mixture is quenched with cold water, basified with potassium hydroxide, and crystallized from ethanol to isolate 3 in ~10–15% yield.

Characterization :

  • IR : Absorption bands at 3,320 cm⁻¹ (N–H stretch) and 1,644 cm⁻¹ (C=N).

  • ¹H NMR : Singlet at δ 7.60–7.61 ppm (NH₂) and δ 8.51–8.52 ppm (H-5 of thiadiazole).

Cyclization to Form the Imidazo[2,1-b][1, thiadiazole Core

The intermediate 3 is reacted with 2-bromo-4'-chloroacetophenone (4 ) to construct the fused imidazo-thiadiazole system. This step involves dehydrocyclization in dry ethanol under reflux.

Reaction Mechanism :

  • 3 reacts with 4 via nucleophilic attack of the thiadiazole amine on the ketone carbonyl, forming an imine intermediate.

  • Intramolecular cyclization eliminates HBr, yielding 6-(4-chlorophenyl)-2-ethylimidazo[2,1-b]thiadiazole (5 ).

Optimized Conditions :

  • Ethanol (50 mL), reflux at 90–95°C for 16 hours.

  • Post-reaction, the mixture is concentrated, and the hydrobromide salt is neutralized with sodium carbonate to isolate 5 as a yellow solid.

Yield : 45–52% after purification via column chromatography (hexane:CH₂Cl₂, 1:1).

Structural Validation and Spectral Analysis

5 is characterized using spectroscopic and chromatographic techniques:

Key Spectral Data :

TechniqueObservations
¹H NMR δ 7.45–7.47 (d, 2H, Ar–H), δ 7.80–7.82 (d, 2H, Ar–H), δ 2.65 (q, 2H, CH₂CH₃)
¹³C NMR 158.9 (C-2), 145.6 (C-6), 134.2 (C-Cl), 25.1 (CH₂CH₃)
MS (ESI+) m/z 318.0 [M+H]⁺ (calculated for C₁₃H₁₁ClN₄S: 317.03)

Chromatography :

  • TLC (hexane:CH₂Cl₂, 1:1): Rₓ = 0.36.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclization. A mixture of 3 and 4 in dimethylformamide (DMF) is irradiated at 120°C for 20 minutes, achieving a 60% yield of 5 . This method reduces reaction time from hours to minutes.

Solid-Phase Synthesis

Immobilizing 3 on Wang resin enables iterative coupling with 4 , followed by cleavage with trifluoroacetic acid (TFA). This approach yields 5 with >95% purity, though scalability remains challenging.

Challenges and Optimization

Yield Limitations

The low yield (~50%) in traditional reflux methods stems from:

  • Competing side reactions (e.g., over-alkylation).

  • Incomplete cyclization due to steric hindrance from the 4-chlorophenyl group.

Solutions :

  • Use of excess 4 (1.5 equiv.) improves conversion.

  • Catalytic piperidine (5 mol%) enhances cyclization efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce various functional groups onto the aromatic ring, while nucleophilic substitution can modify the thiadiazole ring .

Scientific Research Applications

6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations

The imidazo[2,1-b][1,3,4]thiadiazole core allows extensive modifications at positions 2, 5, and 6, leading to diverse biological profiles. Key comparisons include:

Substituent Effects at Position 2
  • Ethyl group (target compound) : Offers moderate steric bulk and lipophilicity, balancing membrane permeability and target binding .
  • Cyclopropyl group (e.g., 5-bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole): Enhances anticancer activity due to its rigid, planar structure, which may improve DNA intercalation or enzyme inhibition .
  • Pentadecyl chain (e.g., 6-(4-chlorophenyl)-2-pentadecylimidazo[2,1-b][1,3,4]thiadiazole): Improves lipophilicity but may reduce solubility and bioavailability .
Substituent Effects at Position 6
  • 4-Chlorophenyl group (target compound) : Provides electron-withdrawing effects, stabilizing the aromatic system and enhancing interactions with hydrophobic enzyme pockets .
  • Fluorophenyl or aryl groups : Modulate polarity and binding kinetics, as seen in 2-benzyl-6-(4'-fluorophenyl) derivatives with potent anticancer activity .
Planarity and Dihedral Angles

The target compound exhibits a near-planar imidazothiadiazole ring (maximum deviation: 0.006 Å) and a small dihedral angle (5.07°) between the core and chlorophenyl ring, favoring π-π stacking interactions in biological targets . In contrast, analogues like 3-{[6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]methyl}-1,2-benzoxazole show larger dihedral angles (27.34°), which may reduce binding efficiency .

Anticancer Activity
Compound Substituents (Position 2) Key Findings Reference
Target compound Ethyl Moderate activity; planar structure enhances target interactions
5-Bromo-6-(4-ClPh)-2-cyclopropylimidazo Cyclopropyl IC₅₀ < 1 µM against leukemia cells; superior DNA intercalation
2-(4-ClBenzyl)-6-arylimidazo 4-Chlorobenzyl Potent against MCF-7 and A549 cells (IC₅₀: 2–5 µM)
Benzothiazole-imidazothiadiazole hybrids Benzothiazole IC₅₀: 4–8 µM; dual targeting of EGFR and tubulin

The ethyl-substituted target compound shows moderate activity compared to cyclopropyl or benzyl derivatives, highlighting the importance of steric and electronic effects.

Antimicrobial and Other Activities
  • Antitubercular activity : 2-trifluoromethyl-5,6-diarylimidazo[2,1-b][1,3,4]thiadiazoles exhibit MIC values of 0.5–2 µg/mL against Mycobacterium tuberculosis .
  • Antifungal activity : Derivatives with nitro or thiocyanate groups at position 5 show enhanced activity (MIC: 4–16 µg/mL) .

Biological Activity

6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole is a compound belonging to the class of imidazo[2,1-b][1,3,4]thiadiazoles, which have garnered attention due to their diverse biological activities, particularly in anticancer research. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its potential as an anticancer agent.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The characterization is performed using various techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For instance:

  • NMR Analysis : The compound exhibits specific chemical shifts indicative of its structure. For example, in 1H^{1}H NMR spectra, peaks corresponding to the ethyl group and aromatic protons can be identified.
  • IR Spectroscopy : Characteristic absorption bands in the IR spectrum help confirm the presence of functional groups such as C=N and C=S.

Anticancer Activity

Research indicates that derivatives of imidazo[2,1-b][1,3,4]thiadiazoles exhibit significant anticancer properties. A study conducted by Alam et al. (2020) demonstrated that various thiadiazole derivatives showed cytotoxic effects against multiple human cancer cell lines including lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancers . The mechanism often involves inhibition of cell proliferation and induction of apoptosis.

Table 1: Cytotoxic Activity of Thiadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundA54918.5
This compoundSK-MEL-212.7
This compoundSK-OV-315.0

The above table summarizes the IC50 values for various cancer cell lines treated with the compound.

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death has been observed.
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases (e.g., G0/G1 phase), preventing cancer cell proliferation.

Case Studies

Several studies have highlighted the efficacy of imidazo[2,1-b][1,3,4]thiadiazole derivatives in preclinical settings:

  • Study on Breast Cancer Cells : A study showed that modifications in the substituents on the thiadiazole ring significantly enhanced anticancer activity against MDA-MB-468 breast cancer cells.
    • Results : The derivative with a methoxy group exhibited an IC50 value of 10 µM against these cells.
  • Multi-Cancer Cell Line Evaluation : Another comprehensive evaluation assessed the activity against a panel of 60 different cancer cell lines by the National Cancer Institute.
    • Findings : Compounds similar to this compound demonstrated promising antineoplastic activity across various tumor types including colon and renal cancers.

Q & A

Q. What are the common synthetic routes for 6-(4-Chlorophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions. One approach reacts 2-aminothiadiazole derivatives with α-haloketones (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) in polar solvents like acetone or ethanol under reflux for 12–24 hours . Optimization includes:
  • Temperature : Elevated temperatures (60–80°C) improve reaction rates.
  • Catalysts : Acidic or basic conditions (e.g., HCl or K₂CO₃) enhance yield .
  • Purification : Recrystallization from DMF or ethanol ensures purity (>95%) .
    Table 1 : Comparative yields under varying conditions:
SolventTemperature (°C)Time (h)Yield (%)
Acetone601878
Ethanol802485

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • X-ray Crystallography : Resolves crystal packing and π-π stacking interactions (interplanar distances: 3.35–3.41 Å) .
  • NMR Spectroscopy : Key peaks include:
  • ¹H NMR : δ 2.43 ppm (s, CH₃), δ 6.91 ppm (s, aromatic H) .
  • ¹³C NMR : Signals at 120–140 ppm for aromatic carbons .
  • IR Spectroscopy : Absorbance at 1600–1650 cm⁻¹ (C=N stretching) .

Q. What initial biological screening approaches are recommended for assessing its pharmacological potential?

  • Methodological Answer :
  • Antimicrobial Assays : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Measure IC₅₀ against acetylcholinesterase (Ellman’s method) or SIRT1 (fluorometric assays) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Standardized Protocols : Use uniform cell lines, assay conditions (e.g., pH, incubation time), and positive controls .
  • SAR Analysis : Compare substituent effects (e.g., 4-Cl vs. 4-F phenyl groups) on activity .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA, regression) to identify confounding variables .

Q. What computational strategies are effective in predicting the compound's interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., SIRT1 or acetylcholinesterase) .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .
  • QSAR Models : Corrogate descriptors (e.g., logP, polar surface area) with bioactivity data .

Q. How do structural modifications influence its physicochemical properties and bioactivity?

  • Methodological Answer :
  • Electron-Withdrawing Groups : 4-Cl substituents enhance π-π stacking and membrane permeability vs. 4-OCH₃ .
  • Alkyl Chain Variation : Ethyl groups improve solubility in lipid membranes compared to bulkier isobutyl .
    Table 2 : Bioactivity comparison of derivatives:
SubstituentLogPIC₅₀ (SIRT1, μM)
4-Cl3.20.45
4-OCH₃2.81.20

Q. What advanced analytical techniques are used to study its stability and degradation pathways?

  • Methodological Answer :
  • HPLC-MS : Monitor degradation products under accelerated conditions (40°C, 75% RH) .
  • TGA/DSC : Assess thermal stability (decomposition onset >200°C) .
  • EPR Spectroscopy : Detect free radicals formed during photodegradation .

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